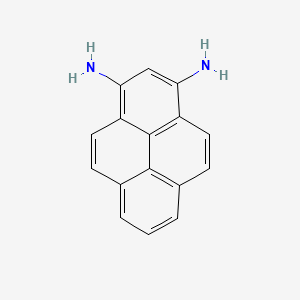

1,3-Diaminopyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFKFNZIJZWWPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90532860 |

Source

|

| Record name | Pyrene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92821-64-2 |

Source

|

| Record name | Pyrene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diaminopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Routes for 1,3-Diaminopyrene: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 1,3-Diaminopyrene is a crucial molecular building block, valued for its unique photophysical properties and rigid, planar structure, which make it a sought-after intermediate in the development of high-performance polymers, advanced dyes, and materials for optoelectronic applications. This guide provides a detailed examination of the primary synthetic pathways to this compound, with a focus on the well-established dinitration-reduction sequence. We offer in-depth mechanistic insights, explain the rationale behind experimental choices, and provide detailed, step-by-step protocols. Furthermore, we explore modern alternative routes and present a comparative analysis to assist researchers in selecting the most suitable method for their specific application.

Introduction: The Significance of the Pyrene Scaffold

Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, resulting in a planar, electron-rich system. This structure imparts remarkable fluorescence characteristics, including a high quantum yield and a long fluorescence lifetime. Functionalization of the pyrene core, particularly with electronically active groups like amines, allows for the fine-tuning of its optical and electronic properties. This compound, with its amino groups positioned along the long axis of the molecule, is an especially important derivative. The amino groups serve as versatile handles for further chemical transformations, enabling the construction of complex architectures for applications ranging from fluorescent probes to organic semiconductors.

The primary challenge in synthesizing specific disubstituted pyrenes lies in controlling the regioselectivity of the reactions.[1] This guide will focus on the strategic approaches developed to overcome this challenge and reliably produce the 1,3-diamino isomer.

Primary Synthesis Route: The Dinitration-Reduction Pathway

The most common and historically significant route to this compound is a two-step process starting from pyrene. This pathway involves the regioselective introduction of two nitro groups, followed by their chemical reduction to amines.

Caption: The Dinitration-Reduction pathway to this compound.

Part A: Regioselective Dinitration of Pyrene

Mechanistic Insight & Causality: The pyrene core is highly activated towards electrophilic aromatic substitution, with the most electron-rich positions being 1, 3, 6, and 8.[2] The initial nitration of pyrene overwhelmingly yields 1-nitropyrene. The introduction of a second nitro group is more complex. The first nitro group is deactivating and meta-directing; however, the inherent reactivity of the pyrene ring system still strongly influences the position of the second substitution. The challenge is to favor the formation of the 1,3-isomer over the statistically favored 1,6- and 1,8-dinitropyrene isomers.[3]

The choice of nitrating agent and reaction conditions is paramount for controlling this regioselectivity.[4] Milder nitrating systems, such as nitrogen dioxide (NO₂) or dilute nitric acid, can provide better control than the aggressive mixed acid (HNO₃/H₂SO₄) conditions, which tend to lead to over-nitration and a mixture of isomers.[5][6] The reaction mechanism proceeds via the formation of a nitronium ion (NO₂⁺) or a related electrophilic species, which attacks the π-system of the pyrene ring to form a resonance-stabilized carbocation intermediate (a σ-complex).[7] Careful control of temperature and stoichiometry is essential to halt the reaction at the dinitration stage and maximize the yield of the desired 1,3-product.[4]

Experimental Protocol: Synthesis of 1,3-Dinitropyrene This protocol is a synthesized representation of common laboratory procedures and should be performed with appropriate safety precautions.

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve pyrene (1.0 eq) in a suitable solvent such as acetic anhydride or dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. Vigorous stirring is essential.

-

Nitration: Slowly add fuming nitric acid (~2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 1-2 hours.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker of ice water with stirring. A yellow precipitate of crude dinitropyrenes will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral, followed by a wash with cold ethanol.

-

Purification: The crude product is a mixture of isomers. Purification is typically achieved by column chromatography on silica gel using a hexane/ethyl acetate or toluene eluent system, or by fractional recrystallization from a solvent like nitrobenzene or toluene to isolate the 1,3-dinitropyrene isomer.

Part B: Reduction of 1,3-Dinitropyrene to this compound

The reduction of the two nitro groups on 1,3-dinitropyrene to the corresponding amines is a standard organic transformation. Two primary methods are widely employed: catalytic hydrogenation and metal-acid reduction.

Methodology Comparison:

| Feature | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Metal-Acid Reduction (e.g., SnCl₂/HCl) |

| Reagents | H₂ gas, Palladium on Carbon (Pd/C) catalyst | Stannous chloride (SnCl₂), Hydrochloric acid (HCl) |

| Conditions | Pressurized H₂ atmosphere, Room temperature | Elevated temperature (reflux) |

| Advantages | High yield, Clean reaction, Catalytic reagent | Robust, Tolerant of some functional groups |

| Disadvantages | Requires specialized pressure equipment, Catalyst can be pyrophoric | Stoichiometric metallic waste, Harsh acidic conditions |

| Workup | Simple filtration to remove catalyst | Neutralization and extraction, removal of tin salts |

Experimental Protocol 1: Catalytic Hydrogenation

-

Setup: To a hydrogenation vessel (e.g., a Parr shaker), add 1,3-dinitropyrene (1.0 eq) and a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran (THF).

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the dinitropyrene) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor hydrogen uptake to determine the reaction endpoint.

-

Workup: Depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from ethanol/water) to yield pure this compound.

Experimental Protocol 2: Stannous Chloride Reduction

-

Setup: In a round-bottom flask fitted with a reflux condenser, suspend 1,3-dinitropyrene (1.0 eq) in ethanol.

-

Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 6-8 eq) to the suspension.

-

Reaction: Slowly add concentrated hydrochloric acid (HCl) to the mixture. An exothermic reaction will occur. Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice. Carefully neutralize the solution by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is basic (~9-10). During neutralization, tin hydroxides will precipitate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Alternative Synthesis Route: From 1,3-Dibromopyrene

Modern cross-coupling methodologies offer an alternative pathway that avoids the use of harsh nitrating agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form the C-N bonds directly. This route depends on the availability of 1,3-dibromopyrene.

Caption: Buchwald-Hartwig amination route to this compound.

Rationale and Key Steps: This approach offers a potentially milder and more selective synthesis. A recent publication has detailed an efficient, multi-step synthesis of 1,3-dibromopyrene from 1-methoxypyrene in high overall yield, making this precursor more accessible.[8] The subsequent key step is the double amination:

-

Buchwald-Hartwig Amination: 1,3-dibromopyrene is reacted with an amine source (e.g., benzophenone imine, followed by hydrolysis, or an ammonia equivalent) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOt-Bu).

-

Advantages: This method can offer better functional group tolerance and avoids the potential for over-nitration. The main challenge lies in achieving a clean double amination without significant side products.

Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and characterized to ensure it is suitable for its intended application.

-

Purification:

-

Column Chromatography: Effective for removing isomers and other impurities, typically using silica gel with a gradient of polar solvents like ethyl acetate in a nonpolar solvent like hexane.[9]

-

Recrystallization: An excellent method for obtaining highly pure, crystalline material.[10] A mixed solvent system, such as ethanol and water, is often effective.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity. The symmetry of the 1,3-disubstituted pattern gives a characteristic set of signals in the aromatic region.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic N-H stretching frequencies for the primary amine groups.

-

Melting Point: A sharp melting point is a good indicator of high purity.

-

Conclusion

The synthesis of this compound is a critical process for accessing a range of functional materials. The traditional dinitration-reduction pathway remains the most established method, though it requires careful control to achieve the desired regioselectivity and subsequent purification. Catalytic hydrogenation stands out as a clean and efficient method for the reduction step. Emerging strategies, such as the Buchwald-Hartwig amination of 1,3-dibromopyrene, present promising alternatives that avoid harsh nitrating conditions and may offer a more direct route as the availability of key intermediates improves. The choice of synthesis route will ultimately depend on the researcher's specific requirements regarding scale, purity, available equipment, and cost.

References

-

Nishifuji, K., et al. (2003). Autocatalytic Nitration of Pyrene by Aerated Nitrogen Dioxide in Solution and Comparison with the Nitration on Silica Particles. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Ramdahl, T., et al. (1982). Nitration of benzo[a]pyrene adsorbed on coal fly ash particles by nitrogen dioxide: role of thermal activation. Environmental Science & Technology. Available at: [Link]

-

Kameda, T., et al. (2011). An example of a nitration mechanism of pyrene with OH˙ initiating the substitution reaction. ResearchGate. Available at: [Link]

-

Pryor, W. A., et al. (1987). Nitration of Pyrene by NO2 and N2O4. Journal of the American Chemical Society. Available at: [Link]

-

Wang, H., et al. (2000). The nitration of pyrene adsorbed on silica particles by nitrogen dioxide. Chemosphere. Available at: [Link]

- CN103755571A - Synthetic method of 1-nitropyrene. (2014). Google Patents.

-

Schulze, M., et al. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses. Available at: [Link]

-

Smith, K., et al. (2002). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances. Available at: [Link]

-

Harvey, R. G. (2013). Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry. Available at: [Link]

- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. (1999). Google Patents.

-

Wikipedia. (n.d.). Regioselectivity. Wikipedia. Available at: [Link]

-

Coloma, F., et al. (1994). Particle size effect in the catalytic hydrogenation of 2,4-dinitrotoluene over Pd/C catalysts. ResearchGate. Available at: [Link]

-

Sultangaziyeva, L. A., et al. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Sulman, E., et al. (2020). Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor. Semantic Scholar. Available at: [Link]

-

Delaney, J. C., & Light, D. R. (1992). Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. Cancer Letters. Available at: [Link]

-

Nishikawa, T., et al. (2024). Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives. Chemistry – A European Journal. Available at: [Link]

-

Eriksson, L. A., & Lidin, S. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling. Available at: [Link]

-

Semproni, M. J., et al. (2018). Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. Journal of the American Chemical Society. Available at: [Link]

- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. (2002). Google Patents.

-

Sugano, Y., et al. (2000). Purification and Characterization of a Novel Peroxidase from Geotrichum candidum Dec 1 Involved in Decolorization of Dyes. Applied and Environmental Microbiology. Available at: [Link]

-

Sohl, C. D., et al. (2012). Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13. Toxicology and Applied Pharmacology. Available at: [Link]

-

Al Kremawi, D. Z. (2016). Preparation and Charactrisation of 1,3-dipolar cycloaddition of nitrones with 4-amino antipyrene. ResearchGate. Available at: [Link]

-

Bio4Matpro. (n.d.). Alternative diamine synthesis routes. Bio4Matpro. Available at: [Link]

-

CAS. (2021). Retrosynthesis Tutorial: A Complete Guide to Synthesis Route Planning. YouTube. Available at: [Link]

-

OEHHA. (2009). 1,3-Dinitropyrene. California Office of Environmental Health Hazard Assessment. Available at: [Link]

-

Angelova, V. T., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules. Available at: [Link]

-

AMI Scientific. (n.d.). This compound TCI Analytical reagent. AMI Scientific. Available at: [Link]

-

Schwelberger, H. G., & Bodner, E. (1997). Purification and characterization of diamine oxidase from porcine kidney and intestine. Biochimica et Biophysica Acta. Available at: [Link]

Sources

- 1. Regioselectivity - Wikipedia [en.wikipedia.org]

- 2. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of 1,3-Diaminopyrene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Pyrene Core

Pyrene, a polycyclic aromatic hydrocarbon, has long captivated the attention of chemists and physicists due to its distinctive photophysical characteristics. These include a high fluorescence quantum yield, long fluorescence lifetime, and the unique ability to form excited-state dimers known as excimers.[1][2] These properties make pyrene and its derivatives highly valuable as fluorescent probes in a multitude of scientific disciplines.[1] The introduction of substituents onto the pyrene scaffold allows for the fine-tuning of its electronic and, consequently, its photophysical properties. Among the various substituted pyrenes, those bearing amino groups have garnered significant interest. The strong electron-donating nature of the amino group, when conjugated with the electron-accepting pyrene core, gives rise to molecules with pronounced intramolecular charge transfer (ICT) character. This guide focuses specifically on 1,3-diaminopyrene and its derivatives, exploring the profound impact of this substitution pattern on their synthesis, photophysical behavior, and applications.

Synthesis and Functionalization: Building the Molecular Toolkit

The synthetic accessibility of this compound is a crucial factor in its widespread investigation. While various methods exist for the synthesis of 1,3-diamines and substituted pyrenes, a common strategy for obtaining the this compound core involves a multi-step process that may include nitration, reduction, and other functional group interconversions.[3][4] The commercially available this compound serves as a versatile starting material for a vast array of derivatives.[5]

The true synthetic utility of this compound lies in the reactivity of its two amino groups. These nucleophilic centers provide convenient handles for the attachment of a wide variety of functional groups through reactions such as acylation, alkylation, and condensation. This allows for the rational design and synthesis of derivatives with tailored properties. For instance, the introduction of electron-withdrawing groups can enhance the ICT character, leading to significant changes in the molecule's photophysical response.

A Deep Dive into the Photophysical Properties

The substitution of two amino groups at the 1 and 3 positions of the pyrene core dramatically alters its electronic structure and, as a result, its interaction with light. This section will detail the key photophysical properties that characterize this class of compounds.

Absorption and Emission Characteristics

This compound and its derivatives typically exhibit broad absorption bands in the UV-visible region. The lowest energy absorption band is often associated with the π-π* transition of the pyrene core, which is significantly red-shifted compared to unsubstituted pyrene due to the electron-donating effect of the amino groups.

The fluorescence emission of these compounds is perhaps their most remarkable feature. Upon excitation, they often display a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. This is a direct consequence of the significant charge redistribution that occurs in the excited state, a hallmark of molecules with strong ICT character.

Solvatochromism: A Window into the Microenvironment

A defining characteristic of many this compound derivatives is their pronounced solvatochromism, where the position of the fluorescence emission maximum is highly dependent on the polarity of the surrounding solvent.[6][7] In non-polar solvents, the emission is typically at shorter wavelengths (blue-shifted). As the solvent polarity increases, the excited state, which has a larger dipole moment than the ground state, is stabilized to a greater extent.[8] This stabilization lowers the energy of the excited state, resulting in a red-shift of the fluorescence emission.[8][9] This sensitivity to the local environment makes these molecules excellent probes for studying the polarity of microenvironments, such as within micelles or biological membranes.[10]

Table 1: Representative Solvatochromic Shift of a Hypothetical this compound Derivative

| Solvent | Polarity (Dielectric Constant) | Emission Maximum (nm) |

| Hexane | 1.9 | 420 |

| Toluene | 2.4 | 435 |

| Chloroform | 4.8 | 450 |

| Ethyl Acetate | 6.0 | 465 |

| Acetone | 20.7 | 480 |

| Acetonitrile | 37.5 | 495 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 510 |

| Water | 80.1 | 530 |

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The quantum yields of this compound derivatives can vary widely depending on their structure and the surrounding environment.[11] Factors that promote non-radiative decay pathways, such as molecular vibrations or intersystem crossing, will decrease the quantum yield.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Pyrene and its derivatives are known for their relatively long fluorescence lifetimes, which can be on the order of nanoseconds.[12] This long lifetime provides a greater opportunity for the excited molecule to interact with its environment, making it more sensitive to quenching processes.

Structure-Property Relationships: The Art of Molecular Design

The photophysical properties of this compound derivatives can be systematically tuned by modifying their molecular structure. This allows for the creation of "designer" fluorophores with specific absorption and emission characteristics, quantum yields, and sensitivities to their environment.

For example, attaching strong electron-withdrawing groups to the amino nitrogens or other positions on the pyrene ring can increase the ICT character. This generally leads to a further red-shift in both the absorption and emission spectra and can enhance the solvatochromic effect. Conversely, the introduction of bulky groups can restrict molecular motion, which may lead to an increase in the fluorescence quantum yield by suppressing non-radiative decay pathways.

Caption: Structure-property relationships in this compound derivatives.

Experimental Characterization: A Practical Workflow

The characterization of a new this compound derivative involves a series of spectroscopic measurements to elucidate its photophysical properties.

Step-by-Step Protocol

-

Sample Preparation:

-

Dissolve a small amount of the compound in a range of solvents of varying polarity to create stock solutions.

-

Prepare dilute solutions (typically in the micromolar range) for absorption and fluorescence measurements to avoid aggregation effects.

-

-

UV-Visible Absorption Spectroscopy:

-

Record the absorption spectrum of the compound in each solvent using a UV-Vis spectrophotometer.

-

Determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).

-

-

Steady-State Fluorescence Spectroscopy:

-

Using a spectrofluorometer, record the fluorescence emission spectrum by exciting the sample at or near its λabs.

-

Determine the wavelength of maximum emission (λem) in each solvent.

-

Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate).

-

-

Time-Resolved Fluorescence Spectroscopy:

-

Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence decay profile.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

-

Caption: Experimental workflow for photophysical characterization.

Applications: Harnessing the Power of Light

The unique photophysical properties of this compound and its derivatives make them highly valuable in a range of applications, from fundamental research to drug development.

Fluorescent Probes and Sensors

The sensitivity of their fluorescence to the local environment makes these compounds ideal candidates for the development of fluorescent probes and sensors.[1] They have been successfully employed to detect:

-

Polarity and Viscosity: Their solvatochromic properties allow for the mapping of polarity and viscosity in complex systems.[13]

-

Ions: By incorporating specific ion-binding moieties, derivatives can be designed to signal the presence of metal cations or anions through changes in their fluorescence.

-

pH: The amino groups can be protonated at low pH, leading to a change in the fluorescence output, enabling their use as pH sensors.

-

Biomolecules: Functionalization with recognition elements allows for the specific detection of proteins, nucleic acids, and other biomolecules, with applications in bio-imaging and diagnostics.[12][14][15]

Materials Science

The strong absorption and emission properties of this compound derivatives also make them attractive for applications in materials science. They have been investigated for use in:

-

Organic Light-Emitting Diodes (OLEDs): As emissive materials or dopants in the emissive layer.

-

Organic Photovoltaics (OPVs): As components in the active layer of solar cells.

-

Fluorescent Polymers: As fluorescent monomers that can be incorporated into polymer chains to create materials with tailored optical properties.

Conclusion

This compound and its derivatives represent a versatile class of fluorophores with a rich and tunable photophysical landscape. Their synthetic accessibility, combined with their sensitivity to the local environment, has positioned them as powerful tools in both the chemical and biological sciences. From elucidating fundamental biological processes to the development of advanced materials, the future of this compound-based systems is undoubtedly bright. Continued research into the design and synthesis of novel derivatives will undoubtedly lead to even more sophisticated applications, pushing the boundaries of what is possible with fluorescent molecules.

References

Sources

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labsolu.ca [labsolu.ca]

- 6. journalcsij.com [journalcsij.com]

- 7. researchgate.net [researchgate.net]

- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 9. mdpi.com [mdpi.com]

- 10. Interaction of alkyl chain containing pyrene derivatives with different micellar media: Synthesis and photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications | MDPI [mdpi.com]

- 13. sciforum.net [sciforum.net]

- 14. A pyrene derivative for Hg(2+) -selective fluorescent sensing and its application in in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrene-based fluorescent Ru(ii)-arene complexes for significant biological applications: catalytic potential, DNA/protein binding, two photon cell imaging and in vitro cytotoxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 1,3-Diaminopyrene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,3-Diaminopyrene, a lesser-known isomer of the more extensively studied diaminopyrenes, presents a unique scaffold for chemical exploration. Its distinct substitution pattern on the polycyclic aromatic pyrene core imparts specific electronic and steric properties, making it a valuable building block in materials science and medicinal chemistry. This guide provides a comprehensive overview of this compound, consolidating its chemical identity, synthetic routes, and potential applications to empower researchers in their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is a polycyclic aromatic amine characterized by a pyrene nucleus substituted with two amino groups at the 1 and 3 positions.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 92821-64-2 | [1][2] |

| Molecular Formula | C₁₆H₁₂N₂ | [1] |

| Molecular Weight | 232.29 g/mol | [1] |

| Appearance | Green Solid | [3] |

| Melting Point | 184 °C | [1][3] |

| Solubility | Soluble in Deuterated Chloroform | [3] |

| Predicted Boiling Point | 511.0 ± 30.0 °C | [3] |

| Predicted Density | 1.394 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 5.07 ± 0.30 | [3] |

Synthesis of this compound

The most common and established method for the synthesis of this compound is through the reduction of its precursor, 1,3-dinitropyrene. This transformation is a critical step as 1,3-dinitropyrene is a known environmental pollutant and a suspected carcinogen, and its conversion to the diamino form is significant for both chemical synthesis and bioremediation studies.[4][5]

Synthetic Pathway: Reduction of 1,3-Dinitropyrene

The conversion of the nitro groups to amino groups can be achieved through various reducing agents, with catalytic hydrogenation and metal-acid reductions being the most prevalent methods.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)

This protocol outlines a common laboratory-scale synthesis of this compound from 1,3-dinitropyrene using stannous chloride as the reducing agent. This method is often favored for its efficiency and relatively mild reaction conditions.

Materials:

-

1,3-Dinitropyrene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1,3-dinitropyrene in a suitable solvent such as ethanol.

-

Addition of Reducing Agent: To this solution, add an excess of stannous chloride dihydrate dissolved in concentrated hydrochloric acid. The reaction is typically carried out at an elevated temperature.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane.

-

Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to yield the pure this compound.

Note on Causality: The choice of a strong acid like concentrated HCl is crucial as it protonates the nitro groups, making them more susceptible to reduction by the Sn(II) ions. The excess of the reducing agent ensures the complete conversion of both nitro groups to amines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in a solvent like CDCl₃ or DMSO-d₆ is expected to show a complex aromatic region with signals corresponding to the pyrene ring protons. The amino protons would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.[7][8][9]

-

¹³C NMR: The carbon NMR spectrum will display signals for the 16 carbon atoms of the pyrene core. The carbons bearing the amino groups will be significantly shielded compared to the other aromatic carbons.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum, typically recorded as a KBr pellet, would exhibit characteristic absorption bands.[2][10][11][12][13] Key expected vibrational modes include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

-

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-N stretching: Bands in the 1250-1350 cm⁻¹ range.

Applications in Research and Development

While specific applications of this compound are not as extensively documented as other isomers, its unique structure makes it a promising candidate for several areas of research, particularly in the synthesis of novel functional molecules.

Building Block in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecular architectures. The two amino groups provide reactive sites for derivatization, allowing for the construction of polymers, macrocycles, and other functional materials.[14][15][16][17] The pyrene core, with its extended π-system, can impart desirable photophysical properties to the resulting molecules.

Precursor for Fluorescent Probes and Molecular Sensors

Pyrene derivatives are well-known for their fluorescent properties, including long fluorescence lifetimes and the formation of excimers. These characteristics make them ideal fluorophores for the development of fluorescent probes and molecular sensors.[18][19] The amino groups of this compound can be functionalized with specific recognition moieties to create sensors for metal ions, anions, or biologically relevant molecules.[20][21] The binding of an analyte to the recognition site can induce a change in the fluorescence properties of the pyrene core, enabling detection.

Caption: Conceptual workflow for developing a this compound-based fluorescent sensor.

Potential in Medicinal Chemistry

Derivatives of various diaminopyrimidines have shown promise as inhibitors of protein kinases, which are important targets in cancer therapy.[22] While the biological activity of this compound itself is not well-characterized, its scaffold could be explored for the synthesis of novel kinase inhibitors or other biologically active compounds.[1][4][23][24] The pyrene moiety can participate in π-stacking interactions within the active sites of biological targets.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. Based on the available information for similar compounds, it should be considered as a potential irritant to the skin and eyes.[3] It is advisable to work in a well-ventilated area or a fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a chemically intriguing molecule with untapped potential. While its synthesis via the reduction of 1,3-dinitropyrene is established, further research into optimizing this process and exploring alternative synthetic routes is warranted. The full characterization of its spectroscopic properties is a necessary step to facilitate its broader use. The true value of this compound likely lies in its application as a versatile building block for the creation of novel materials and biologically active compounds. As the demand for new fluorescent probes and targeted therapeutics continues to grow, the unique structural and electronic features of this compound make it a compelling candidate for future research and development.

References

-

Varian, & Bruker. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Shmilovits, M., et al. (n.d.). Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[4][23]arene-based Supramolecular Organogels. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 1-3 recorded in KBr pellets at 293 K. Retrieved from [Link]

-

Ohgaki, H., et al. (1992). Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. Cancer Letters, 65(1), 73-78. Retrieved from [Link]

-

ResearchGate. (n.d.). Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives. Retrieved from [Link]

-

Sasaki, E., et al. (2012). Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. Journal of Inorganic Biochemistry, 115, 1-13. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Retrieved from [Link]

-

Ji, X., & Huang, H. (2015). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 13(34), 8963-8975. Retrieved from [Link]

-

Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

-

Buck, J. S., & Ide, W. S. (1933). m-CHLOROBENZALDEHYDE. Organic Syntheses, 13, 28. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR (KBr pellet) spectrum of 3. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of 2, 6-diaminopyridine as fluorescent probe for transition metal ions. Retrieved from [Link]

-

Olori, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advanced Research, 9(02), 896-902. Retrieved from [Link]

-

OEHHA. (2009, March). 1,3-Dinitropyrene. Retrieved from [Link]

-

Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

-

ResearchGate. (n.d.). Sequential Nitration/Hydrogenation Protocol for the Synthesis of Triaminophloroglucinol: Safe Generation and Use of an Explosive Intermediate under Continuous-Flow Conditions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,3-diene-based AIEgens: Stereoselective synthesis and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). The Role of 1,3-Dithianes in Natural Product Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Competitive 13C and 18O Kinetic Isotope Effects on CO2 Reduction Catalyzed by Re(bpy)(CO)3Cl. Retrieved from [Link]

-

Beilstein Journals. (2023, February 2). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. shimadzu.com [shimadzu.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-Thiadiazole and quinolinone based multifunctional probes for fluorescence turn-on and colorimetric monitoring of Al3+ and Fe3+ in food and aqueous environment applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. scienceopen.com [scienceopen.com]

- 8. rsc.org [rsc.org]

- 9. thieme-connect.de [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. researchgate.net [researchgate.net]

- 13. scienceijsar.com [scienceijsar.com]

- 14. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. frontiersin.org [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. BJOC - 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 22. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 1,3-diaminopyrene in organic solvents

An In-depth Technical Guide to the Solubility and Stability of 1,3-Diaminopyrene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound (CAS 92821-64-2). Designed for researchers, chemists, and professionals in drug development, it synthesizes theoretical principles with practical, field-proven methodologies to enable effective use and handling of this important chemical intermediate.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a pyrene core functionalized with two amino groups. Its chemical formula is C₁₆H₁₂N₂ and it has a molecular weight of 232.29 g/mol .[1] The molecule's structure is characterized by a large, flat, and electron-rich aromatic system, making it a valuable building block for fluorescent probes, organic electronics, and high-performance polymers. The presence of two reactive amine groups on the rigid pyrene backbone allows for a wide range of chemical modifications. A key physical property is its melting point of approximately 184 °C.[1]

Understanding the solubility and stability of this compound is paramount for its application in synthesis, formulation, and material science. The choice of solvent dictates not only the dissolution of the material but also its reactivity and degradation kinetics.

Part I: Solubility Profile of this compound

The solubility of this compound is governed by the interplay between its large, nonpolar pyrene core and its two polar amino substituents.

Core Physicochemical Principles

-

Pyrene Backbone: The parent pyrene molecule is a large, hydrophobic, and nonpolar structure.[2] Its solubility is highest in nonpolar aromatic solvents (like toluene and benzene) and chlorinated solvents, and significantly lower in polar solvents and alkanes.[3][4] This inherent hydrophobicity is the dominant factor in the overall solubility profile of its derivatives.

-

Amino Functional Groups: The two -NH₂ groups introduce polarity and the capacity for hydrogen bonding. These groups can act as hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen), which enhances interaction with polar solvents, particularly those that are protic (e.g., alcohols) or strong hydrogen bond acceptors (e.g., DMSO, DMF).

The resulting solubility is a balance: the molecule is too polar to dissolve well in simple alkanes but too nonpolar to be highly soluble in water. Its optimal solubility is found in solvents that can effectively solvate both the aromatic core and the polar amine functionalities.

Predictive Solubility Analysis in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Causality and Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | These solvents are excellent hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the polar -NH₂ groups. Their organic nature also accommodates the large pyrene core. DMSO and DMF are predicted to be the best solvents in this class.[5][6] |

| Aromatic | Toluene, Xylenes, Chlorobenzene | Moderate | These solvents interact favorably with the π-system of the pyrene core through π-π stacking. However, they lack the ability to hydrogen bond with the amine groups, limiting overall solubility compared to polar aprotic solvents.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can effectively solvate the large, relatively nonpolar molecule. Their performance is generally good for large aromatic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Alcohols can act as both hydrogen bond donors and acceptors, interacting with the amine groups. However, their high polarity and strong self-association can make it difficult to create a solvation cavity for the large pyrene backbone, leading to lower solubility.[8] |

| Nonpolar Aliphatic | Hexanes, Heptane, Cyclohexane | Very Low | These solvents lack any specific favorable interactions with the polar amine groups and have weak dispersion forces, making them poor solvents for this molecule. The parent pyrene molecule itself has low solubility in alkanes.[3][4] |

| Ethers | Diethyl Ether, 1,4-Dioxane | Low | While they possess some polarity, their hydrogen bonding capability is weak, and they are generally less effective than THF or polar aprotic solvents for solvating the amine groups. |

Strategies for Solubility Enhancement

For applications requiring higher concentrations, the following strategies can be employed:

-

pH Adjustment: The basic nature of the amino groups allows for protonation in acidic conditions. Adding a small amount of a suitable acid (e.g., HCl, trifluoroacetic acid) can form the corresponding ammonium salt. This salt will have significantly higher polarity and is expected to be more soluble in polar protic solvents like methanol or even water, though stability must be monitored.

-

Co-solvency: Using a mixture of solvents can be highly effective. For example, a mixture of toluene (to solvate the core) and DMF (to solvate the amines) may achieve higher solubility than either solvent alone. Studies on analogous compounds like 3,3′-diamino diphenylsulfone have demonstrated the effectiveness of aqueous mixtures with organic solvents like DMF and alcohols.[6]

Part II: Chemical Stability and Degradation Pathways

This compound is susceptible to degradation from environmental factors, primarily light and oxygen, due to its electron-rich aromatic system and reactive amine groups.

Key Factors Influencing Stability

-

Light (Photostability): Aromatic compounds, particularly PAHs, are often photoactive. Molecules that absorb light at wavelengths of 320 nm or higher are considered a photostability risk.[9] Given its extended conjugated system, this compound is expected to absorb in the near-UV and visible regions, making it susceptible to photodegradation.

-

Oxygen (Oxidative Stability): Aromatic amines are well-known to be sensitive to oxidation.[10][11] The presence of atmospheric oxygen, especially when catalyzed by light, heat, or trace metals, can lead to the formation of colored degradation products. The oxidation of aromatic amines often proceeds through radical cation intermediates, which can then couple to form complex oligomeric and polymeric materials.[11][12]

-

Heat (Thermal Stability): While the pyrene core is highly stable, the amino groups can participate in thermal degradation reactions. In the presence of other reactants (like CO₂ or carbonyls), analogous diamines are known to undergo cyclization or form ureas at elevated temperatures.[13]

-

pH: Extreme pH conditions should be avoided. Strongly acidic conditions, while potentially improving solubility, may affect long-term stability. Strongly basic conditions can enhance the rate of oxidation.

Predicted Degradation Pathways

The primary routes of degradation for this compound involve oxidation of the amino groups and potential reactions involving the aromatic ring.

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Procedures

To ensure the integrity of this compound, the following procedures are essential:

-

Storage: Store the solid material in a tightly sealed amber glass vial to protect it from light and air. For maximum stability, store under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).

-

Handling: When weighing and handling the solid, minimize exposure to ambient light and air.

-

In Solution: Solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be purged with an inert gas and stored in sealed amber vials at low temperatures. Polar aprotic solvents like DMSO or DMF are generally preferred for stock solutions due to their good solvating power and relative stability.

Part III: Standardized Experimental Protocols

The following protocols provide a self-validating framework for researchers to determine the precise solubility and stability of this compound in their specific solvent systems.

Protocol 1: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed, amber glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 4 hours to allow undissolved solid to settle. Alternatively, centrifuge the sample in a temperature-controlled centrifuge.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid aspirating solid particles, use a pipette tip fitted with a syringe filter (e.g., 0.22 µm PTFE).

-

Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method (e.g., HPLC-UV). A precise dilution factor is critical.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a calibration curve prepared from known concentrations of this compound.

-

Calculation: Calculate the original concentration in the saturated solution using the measured concentration and the dilution factor. Express solubility in units such as mg/mL or mol/L.

Caption: Workflow for isothermal shake-flask solubility determination.

Protocol 2: Photostability Assessment in Solution (ICH Q1B Guideline)

This protocol assesses the degradation of this compound in solution upon exposure to a standardized light source.[14][15]

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 0.1 mg/mL).

-

Control Sample: Transfer a portion of the solution to an amber vial wrapped completely in aluminum foil. This will serve as the "dark control."

-

Test Sample: Transfer another portion of the solution to a chemically inert, transparent container (e.g., a quartz cuvette or borosilicate glass vial).

-

Exposure: Place both the test sample and the dark control in a photostability chamber. The chamber should be equipped with a light source that meets ICH Q1B options for light exposure.[15]

-

Standardized Illumination: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[9] Monitor temperature to ensure it does not artificially inflate degradation.

-

Time-Point Analysis: At appropriate time intervals (including time zero and the final time point), withdraw aliquots from both the test and control samples.

-

Quantification: Analyze all aliquots using a stability-indicating HPLC method. This method must be able to separate the parent this compound peak from any degradation products.

-

Evaluation: Compare the chromatograms of the exposed sample to the dark control. Calculate the percentage of parent compound remaining. Significant degradation is indicated by a loss of parent peak area and/or the appearance of new peaks for degradation products.

Caption: Workflow for ICH Q1B-compliant photostability testing.

References

-

Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]

-

Request PDF. (n.d.). Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures. Retrieved from [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP). Retrieved from [Link]

-

University of Cambridge. (2018). Solubilities of pyrene in organic solvents: Comparison between chemical potential calculations using a cavity-based method. Retrieved from [Link]

-

ACS Publications. (n.d.). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. Retrieved from [Link]

-

YouTube. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). New relationship models for solvent–pyrene solubility based on molecular structure and empirical properties. Retrieved from [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

-

MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrene. Retrieved from [Link]

-

ACS Publications. (1974). Oxidation of Aromatic Amines and Diamines by OH Radicals. Formation and Ionization Constants of Amine Cation Radicals in Water. The Journal of Physical Chemistry. Retrieved from [Link]

-

Request PDF. (2010). Solubility of pyrene in simple and mixed solvent systems. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Theoretical Study of Synthesis of 1,3-dibromonaphthanlene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information “New Journal of Chemistry” New relationship models for solvent- pyrene solubility based on molecular. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 1,3-Diyne Derivatives of Lembehyne B with Antitumor and Neuritogenic Activity. Retrieved from [Link]

-

Request PDF. (2020). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Retrieved from [Link]

-

ScienceDirect. (2019). Thermodynamic properties of 1,3-di (azido-acetoxy)-2-methyl-2-nitropropane. Retrieved from [Link]

-

Request PDF. (2019). Thermodynamic properties of 1,3-di (azido-acetoxy)-2-methyl-2-nitropropane. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Pyrene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 1,3-Dinitropyrene 99 75321-20-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. accustandard.com [accustandard.com]

- 8. researchgate.net [researchgate.net]

- 9. q1scientific.com [q1scientific.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of 1,3-Diaminopyrene

Introduction

Pyrene and its derivatives are a cornerstone of fluorescence spectroscopy, prized for their unique photophysical properties. Among these, 1,3-diaminopyrene is of growing interest. The introduction of two amino groups onto the pyrene core significantly modulates its electronic properties, making it a potentially powerful tool for sensing and imaging applications. The utility of any fluorophore is fundamentally defined by two key parameters: its fluorescence quantum yield (Φ) and its fluorescence lifetime (τ) . The quantum yield quantifies the efficiency of the fluorescence process, while the lifetime describes the temporal scale over which this emission occurs.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides the theoretical underpinnings of quantum yield and lifetime, details the expected photophysical behavior of this compound, and, most critically, offers field-proven, step-by-step protocols for the accurate determination of these parameters. While extensive quantitative data for this compound is not widely published, this guide equips researchers with the necessary framework to perform this characterization robustly in their own laboratories.

Theoretical Foundations: Quantum Yield and Fluorescence Lifetime

Understanding the interplay between the excited state, fluorescence, and competing non-radiative decay pathways is essential. This relationship is often visualized using a Jablonski diagram.

Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1] It is a direct measure of the efficiency of the fluorescence process, with a value ranging from 0 to 1 (or 0% to 100%).[1] A quantum yield of 1.0 signifies that every absorbed photon results in an emitted photon.

The quantum yield is mathematically defined by the rates of radiative and non-radiative decay from the excited singlet state (S₁):

Φ = kᵣ / (kᵣ + kₙᵣ)

Where:

-

kᵣ is the rate constant of radiative decay (fluorescence).

-

kₙᵣ is the sum of the rate constants of all non-radiative decay processes (e.g., internal conversion, intersystem crossing, quenching).[1]

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.[2] It is an intrinsic property of a fluorophore and is typically on the nanosecond (ns) timescale for small organic dyes.[3] The lifetime is the reciprocal of the sum of all decay rates from the excited state:

τ = 1 / (kᵣ + kₙᵣ)

The Interrelationship

From the equations above, a direct relationship between quantum yield and lifetime is evident:

Φ = kᵣ * τ

This relationship highlights that for a given radiative rate constant (an intrinsic molecular property), a longer fluorescence lifetime will correspond to a higher quantum yield, provided non-radiative pathways are minimized. The presence of quenchers or solvent effects that introduce new non-radiative pathways will shorten the lifetime and decrease the quantum yield.[4]

Part B: Fluorescence Lifetime Determination

Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for measuring fluorescence lifetimes in the nanosecond range.

Expertise & Causality: The "Why" Behind the Protocol

-

Why TCSPC? This technique offers high precision and sensitivity. It works by exciting the sample with a high-repetition-rate pulsed light source and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. By building a histogram of these arrival times over millions of events, a high-resolution fluorescence decay curve is constructed.

-

Why an Instrument Response Function (IRF)? The measured decay curve is a convolution of the true fluorescence decay and the temporal profile of the instrument itself (laser pulse width, detector jitter). The IRF, measured using a scattering solution, captures this instrument profile. Mathematically "deconvolving" the IRF from the measured decay is essential to extract the true, accurate fluorescence lifetime.

Protocol: Step-by-Step Measurement

-

Instrumentation Setup:

-

A typical TCSPC setup includes a pulsed light source (picosecond laser or LED), monochromators for wavelength selection, a sample holder, a fast single-photon detector (e.g., a PMT or SPAD), and TCSPC timing electronics.

-

-

IRF Measurement:

-

Prepare a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox® in water).

-

Place the scatterer in the sample holder.

-

Set the emission monochromator to the same wavelength as the excitation source.

-

Acquire the IRF until a sufficient number of counts are in the peak channel (e.g., >10,000).

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound solution.

-

Set the emission monochromator to the maximum of the sample's fluorescence.

-

Acquire the fluorescence decay curve. The data collection should continue until the peak channel has at least 10,000 counts and the decay has been followed for at least three to five decades of intensity.

-

-

Data Analysis:

-

Use specialized software to perform an iterative reconvolution fit of the data.

-

The software will fit a theoretical exponential decay model (e.g., single, double, or triple exponential) to the experimental data, convolved with the measured IRF.

-

The goodness of the fit is judged by statistical parameters like chi-squared (χ²) and a visual inspection of the weighted residuals. For a simple, pure compound in a homogenous solvent, a single exponential decay is expected.

-

Summary of Key Data & Parameters

The following table should be populated by the researcher following the protocols outlined above. It provides a structured format for reporting the key photophysical data for this compound.

| Solvent | Refractive Index (η) | Abs. Max (nm) | Em. Max (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| e.g., Dioxane | 1.422 | |||||

| e.g., Acetonitrile | 1.344 | |||||

| e.g., Ethanol | 1.361 | |||||

| e.g., Water | 1.333 |

Conclusion

This compound holds significant promise as a fluorescent probe, particularly for applications requiring sensitivity to the local molecular environment. A thorough characterization of its fluorescence quantum yield and lifetime is a prerequisite for its effective and reliable use in research, diagnostics, and drug development. This guide provides both the essential theoretical background and the robust, field-tested experimental protocols necessary for this characterization. By following these self-validating methodologies, scientists can confidently determine the fundamental photophysical parameters of this compound and unlock its full potential as a powerful tool in molecular science.

References

-

MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from [Link]

-

Sci-Hub. (2008). The synthesis and fluorescence of N-substituted 1- and 2-aminopyrenes. Dyes and Pigments, 78(2), 139–147. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence lifetimes for compounds 1 and 2 in different solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Time-resolved fluorescence decays of 1–3 in organic solvents (a–c) and.... Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B. Retrieved from [Link]

-

ResearchGate. (n.d.). Photophysical Characterization of New 3-Amino and 3-Acetamido BODIPY Dyes with Solvent Sensitive Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence lifetime decay pattern in different solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Absorption spectra of the this compound (black dotted curve),.... Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescent Recognition of 1,3-Diaminopropane in the Fluorous Phase: Greatly Enhanced Sensitivity and Selectivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence Quantum Yield of 1−3 a. Retrieved from [Link]

-

ResearchGate. (n.d.). New syntheses and solid state fluorescence of azomethine dyes derived from diaminomaleonitrile and 2,5-diamino-3,6-dicyanopyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Structure, and Photophysical Properties of Yellow-Green and Blue Photoluminescent Dinuclear and Octanuclear Copper(I) Iodide Complexes with a Disilanylene-Bridged Bispyridine Ligand. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Comparative photophysical investigation of doubly-emissive photochromic-fluorescent diarylethenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]

-

OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,3-Diaminopyrene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diaminopyrene is a polycyclic aromatic amine derived from the fluorescent hydrocarbon pyrene. Characterized by its rigid, planar structure and electron-donating amino groups, this molecule serves as a critical building block in materials science and as a potential scaffold in medicinal chemistry. Its core pyrene moiety imparts intrinsic fluorescence, making it and its derivatives valuable components for the development of novel sensors, probes, and functional polymers. This guide provides a comprehensive overview of the fundamental physicochemical properties, a detailed synthesis and purification protocol, analytical characterization data, and current applications of this compound, with a focus on its utility for researchers in chemistry and drug development.

Core Molecular and Physicochemical Properties

This compound is a solid, often appearing as a green-hued powder, that possesses a unique combination of a large, electron-rich aromatic system with reactive amine functionalities. These features dictate its physical and chemical behavior.

Molecular Formula and Weight

The foundational quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₂N₂ | [1] |

| Molecular Weight | 232.29 g/mol | [1] |

| CAS Number | 92821-64-2 | [1] |

| Appearance | Green Solid | [2] |

| Melting Point | 184 °C | [1][2] |

| Solubility | Soluble in Deuterated Chloroform | [2] |

| Predicted pKa | 5.07 ± 0.30 | [2] |

| Predicted Density | 1.394 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 511.0 ± 30.0 °C | [2] |

Spectroscopic Properties

The extended π-conjugated system of the pyrene core is responsible for the molecule's characteristic spectroscopic properties, particularly its absorption of ultraviolet-visible light and its fluorescence.

-

UV-Visible Absorption: The absorption spectrum of this compound shows characteristic peaks corresponding to the electronic transitions of the pyrene aromatic system, influenced by the amino substituents. A published spectrum shows a complex absorption profile with a notable absorption band extending into the visible region, which is consistent with its colored appearance.[3]

Synthesis and Purification

The most common and direct synthetic route to this compound is through the chemical reduction of its precursor, 1,3-dinitropyrene. This transformation is a standard procedure in aromatic chemistry, converting nitro groups into primary amines.

Synthesis Workflow: Reduction of 1,3-Dinitropyrene

The following protocol is a representative method based on established chemical principles for nitro group reduction on aromatic systems. The causality behind this choice is the high efficiency and reliability of reducing agents like tin(II) chloride in acidic media for converting aromatic nitro compounds to their corresponding amines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Perspective on Fluorescent Nanodiamond Bioimaging Special Issue Topic: Nanocarbon Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of nanoparticles commonly used in fluorescent bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of 1,3-Diaminopyrene Derivatives: A Technical Guide for Organic Electronics

Foreword: The Pyrene Core – A Luminary in Organic Electronics